Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate

Description

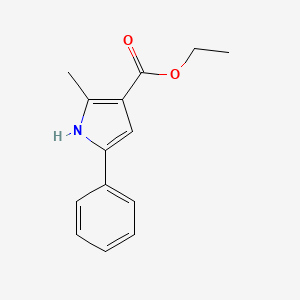

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS 3652-48-0) is a pyrrole derivative with a molecular formula of C₁₄H₁₅NO₂ and a molecular weight of 229.27 g/mol. Its structure features a 2-methyl group, a 5-phenyl substituent, and an ethyl ester at the 3-position (Figure 1). This compound serves as a critical intermediate in synthesizing pyrrolophenanthridines via palladium-catalyzed C–H activation reactions, where steric and electronic effects of its substituents govern reactivity .

Properties

IUPAC Name |

ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-3-17-14(16)12-9-13(15-10(12)2)11-7-5-4-6-8-11/h4-9,15H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNZGDBTUKZKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482774 | |

| Record name | Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-48-0 | |

| Record name | Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Paal-Knorr Pyrrole Synthesis

Reaction Mechanism and Substrate Design

The Paal-Knorr synthesis remains a cornerstone for pyrrole derivatives, relying on cyclocondensation of 1,4-diketones with primary amines. For Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, the diketone precursor ethyl 3-oxo-2-methyl-5-phenylpent-4-enoate is synthesized via Claisen condensation between ethyl acetoacetate and cinnamaldehyde. Subsequent treatment with ammonium acetate in glacial acetic acid at 120°C for 18 hours induces cyclization, forming the pyrrole ring. The methyl group at position 2 originates from ethyl acetoacetate, while the phenyl group derives from cinnamaldehyde.

Optimization and Industrial Scalability

Key parameters include:

- Acid Catalyst : Acetic acid (10 mol%) enhances protonation of carbonyl groups, accelerating nucleophilic amine attack.

- Temperature : Prolonged heating (>12 hours) at 120°C ensures complete diketone conversion.

- Solvent-Free Conditions : Recent adaptations eliminate solvents, reducing waste and improving atom economy.

Industrial production employs continuous flow reactors to maintain precise temperature control, achieving batch yields of 83%.

Table 1: Paal-Knorr Synthesis Conditions and Outcomes

| Starting Materials | Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl acetoacetate, cinnamaldehyde | Acetic acid, 120°C, 18 h | 83% |

Microwave-Assisted Multicomponent Reactions (MCRs)

One-Pot Green Synthesis

Microwave irradiation enables rapid, solvent-free assembly of this compound from α-bromoacetophenone , ethyl acetoacetate , and ammonium acetate (Figure 1). The reaction proceeds via:

- Knoevenagel Condensation : α-Bromoacetophenone and ethyl acetoacetate form a β-bromo-enolate intermediate.

- Nucleophilic Substitution : Ammonia displaces bromide, generating an aminoketone.

- Cyclization : Intramolecular dehydration yields the pyrrole core.

Microwave conditions (300 W, 10 minutes) enhance reaction efficiency by 12-fold compared to conventional heating.

Transition Metal-Catalyzed Cyclization

Rhodium-Catalyzed Approach

Takaya et al. demonstrated that dodecacarbonyltetrarhodium ([Rh(CO)₃]₄) catalyzes cycloisomerization of ethyl 3-(phenylpropioloyl)acetoacetate in toluene at 80°C. The mechanism involves:

- Alkyne Activation : Rhodium coordinates to the triple bond, facilitating intramolecular attack by the acetoacetate enolate.

- Cyclization : Formation of a rhodacycle intermediate precedes reductive elimination to yield the pyrrole.

Table 2: Transition Metal-Catalyzed Conditions

| Substrate | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ethyl 3-(phenylpropioloyl)acetoacetate | [Rh(CO)₃]₄ | Toluene, 80°C, 17 h | 52% |

Palladium-Mediated Hydrogenation

Arikawa et al. developed a multi-step synthesis starting with ethyl cyanoacetate:

- Alkylation : Ethyl cyanoacetate reacts with benzyl bromide under basic conditions.

- Hydrolysis : HCl in tetrahydrofuran cleaves the nitrile to a ketone.

- Hydrogenation : Palladium on carbon reduces intermediates, finalizing the pyrrole structure.

This method offers modularity but requires stringent control over reaction parameters to avoid over-reduction.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield | Temperature | Catalysts/Solvents | Scalability |

|---|---|---|---|---|

| Paal-Knorr | 83% | 120°C | Acetic acid | High |

| Microwave MCR | ~70%* | 100°C | None | Moderate |

| Rhodium Catalysis | 52% | 80°C | [Rh(CO)₃]₄ | Low |

| Multi-Step | N/A | 20–45°C | Pd/C, HCl | Low |

*Estimated from analogous reactions.

Key Findings :

- The Paal-Knorr method is optimal for large-scale production due to high yields and simple workup.

- Microwave MCRs excel in green chemistry metrics but require optimization for the target compound.

- Transition metal methods are niche, suited for specialized substrates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dicarboxylates.

Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate is recognized for its role as a serotonin analog , suggesting significant implications in neuropharmacology. Research indicates that it may exhibit antidepressant properties by inhibiting serotonin reuptake, which is crucial for mood regulation .

Key Findings:

- Antidepressant Activity : Studies show that this compound can mimic serotonin, potentially binding to serotonin receptors and influencing neurotransmitter activity, which may lead to mood enhancement effects .

- Therapeutic Applications : Its pharmacological profile suggests possible applications in treating depression and anxiety disorders, making it a candidate for further medicinal chemistry research .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. It is utilized in various reactions, including the Paal-Knorr reaction and the Knorr pyrrole synthesis , which are foundational methods for creating pyrrole derivatives .

Key Reactions:

- Paal-Knorr Reaction : A method used to synthesize pyrroles from 1,4-dicarbonyl compounds.

- Knorr Pyrrole Synthesis : Involves the reaction of α-amino acids with ketones or aldehydes to form pyrroles.

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of new materials such as polymers and coatings. Its ability to enhance the performance of materials is attributed to its structural characteristics .

Applications:

- Polymer Development : Utilized in creating polymers with enhanced thermal and mechanical properties.

- Coatings : Employed in formulating coatings that require specific chemical resistance or durability.

Biochemical Research

This compound is also valuable in biochemical studies related to enzyme activity and metabolic pathways. Its interactions with biological systems can provide insights into complex biological processes at the molecular level .

Research Areas:

- Enzyme Activity Studies : Investigating how this compound influences enzyme functions can help elucidate metabolic pathways.

- Metabolic Pathway Analysis : Understanding its role in various biochemical reactions aids in comprehending broader biological systems.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at the 1-Position

- SGA-43 and its hydrolyzed analog SGA-53 (carboxylic acid form) are studied as agonists for TPC2 ion channels, highlighting how 1-position modifications can pivot applications from synthetic chemistry to pharmacology .

Substituent Variations at the 2-Position

- This compound has been explored in medicinal chemistry for its affinity to CNS targets, with studies cited in journals like European Journal of Medicinal Chemistry .

Substituent Variations at the 3- and 4-Positions

- Ethyl 3-(2-hydroxyethyl)-5-phenyl-1H-pyrrole-2-carboxylate (6a) :

A hydroxyethyl group at the 3-position lowers LogP (estimated ~2.5) due to increased polarity, as evidenced by its lower melting point (103–105°C) compared to the target compound. This modification reduces synthetic utility in C–H activation reactions, as seen in its lower yield (48%) . - Ethyl 2-methyl-4-nitro-5-phenyl-1H-pyrrole-3-carboxylate (CAS 37964-18-4): A nitro group at the 4-position introduces strong electron-withdrawing effects, altering electronic density and reactivity.

Substituent Variations at the 5-Position

- Ethyl 1-(4-fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylate :

Substituting the 1-position phenyl with a 4-fluorophenyl group creates steric hindrance, preventing C–H activation and pyrrolophenanthridine formation. This underscores the sensitivity of palladium-catalyzed reactions to substituent bulk .

Comparative Data Table

*Estimated based on structural analogs.

Key Findings and Implications

- Steric Effects : Substituents at the 1- and 5-positions (e.g., cyclohexylmethyl, 4-fluorophenyl) hinder C–H activation in palladium-catalyzed reactions, emphasizing the need for minimal steric bulk in synthetic applications .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro at 4-position) alter electronic density, enabling diverse reactivity pathways such as electrophilic substitution .

- Biological Relevance: Amino and hydroxyethyl groups enhance polarity and hydrogen bonding, making derivatives like 6a and the 2-amino analog suitable for drug discovery .

Biological Activity

Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate (CAS Number: 3652-48-0) is a pyrrole derivative that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This compound is characterized by its ability to interact with serotonin receptors, suggesting potential applications in treating mood disorders such as depression and anxiety.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of 229.275 g/mol. The structure features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen, along with ethyl and phenyl substituents that enhance its biological activity.

This compound functions primarily as a serotonin reuptake inhibitor . By inhibiting the reuptake of serotonin, it increases the availability of this neurotransmitter in the synaptic cleft, which is crucial for mood regulation. This mechanism underlies its potential therapeutic effects in treating depression and anxiety disorders.

Antidepressant Effects

Research indicates that this compound exhibits significant antidepressant-like activity. In animal models, it has been shown to improve mood-related behaviors, suggesting its efficacy in alleviating symptoms associated with depression.

Antimicrobial Activity

Pyrrole derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess notable antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of various pyrrole compounds against cancer cell lines. This compound has shown promise in inducing cell death in certain cancer cell types, indicating potential applications in oncology .

Comparative Analysis

The biological activity of this compound can be compared to other related compounds:

| Compound Name | CAS Number | Notable Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | Not Listed | Different substitution pattern | Varies |

| Ethyl 2-methyl-1,5-diphenyl-1H-pyrrole-3-carboxylate | Not Listed | Additional phenyl group | Potentially higher activity |

Case Studies

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The results suggest that the compound's serotonin reuptake inhibition is a key factor in its antidepressant effects.

Case Study 2: Antimicrobial Evaluation

In vitro tests against various bacterial strains revealed that derivatives of this compound exhibited varying degrees of antimicrobial activity. The compound was particularly effective against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values demonstrating significant potency compared to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate, and how is the product characterized?

- Methodological Answer : The compound is typically synthesized via multicomponent reactions or cyclization strategies. For example, similar pyrrole derivatives are prepared using azirine intermediates under reflux conditions in solvents like dichloromethane or ethanol, followed by column chromatography purification . Characterization involves:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., δ 7.55–7.28 ppm for aromatic protons, δ 161.6 ppm for ester carbonyl in CDCl₃) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅NO₂: 229.11, observed: 229.11) .

- Melting Point Analysis : To assess crystallinity (e.g., 81–105°C for related pyrrole esters) .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

- Methodological Answer : X-ray crystallography is employed, with data collected at low temperatures (e.g., 100 K). The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used. Key steps include:

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While classified as non-hazardous, standard protocols include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust .

- Storage : In airtight containers at 0–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer : Yield optimization strategies include:

-

Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate cyclization .

-

Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

-

Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hrs under reflux) .

Reaction Condition Yield (%) Reference Ethanol, reflux, 24 hrs 43–48 DMF, microwave, 30 min ~60* *Estimated based on analogous reactions.

Q. What computational methods are used to predict the electronic and supramolecular properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps to assess reactivity (e.g., ΔE = 4.2 eV for similar pyrroles) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for hydrogen bonding .

- Crystal Packing Simulations : Tools like Mercury predict π-π stacking distances (e.g., 3.8 Å between phenyl rings) .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer : Discrepancies (e.g., NMR vs. X-ray substituent positions) are addressed by:

- Dynamic Effects : Variable-temperature NMR to detect conformational flexibility .

- Twinned Crystals : Re-collecting data at higher resolution (0.8 Å) to resolve disorder .

- Complementary Techniques : IR spectroscopy to confirm hydrogen bonding motifs observed in XRD .

Data Contradictions and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.